2-Methyl-4-[4-(1-methyl-1-{4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethyl)phenoxy]-6-phenylthieno[2,3-d]pyrimidine
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Overview
Description
2-Methyl-4-[4-(1-methyl-1-{4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethyl)phenoxy]-6-phenylthieno[2,3-d]pyrimidine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-(1-methyl-1-{4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethyl)phenoxy]-6-phenylthieno[2,3-d]pyrimidine involves multiple steps, including the formation of thieno[2,3-d]pyrimidine rings and their subsequent functionalization. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[4-(1-methyl-1-{4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethyl)phenoxy]-6-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Methyl-4-[4-(1-methyl-1-{4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethyl)phenoxy]-6-phenylthieno[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[4-(1-methyl-1-{4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethyl)phenoxy]-6-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-[4-(1-methyl-1-{4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethyl)phenoxy]-6-phenylthieno[2,3-d]pyrimidine
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its multiple aromatic rings and heterocyclic components contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C41H32N4O2S2 |
---|---|
Molecular Weight |
676.9 g/mol |
IUPAC Name |
2-methyl-4-[4-[2-[4-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]propan-2-yl]phenoxy]-6-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C41H32N4O2S2/c1-25-42-37(33-23-35(48-39(33)44-25)27-11-7-5-8-12-27)46-31-19-15-29(16-20-31)41(3,4)30-17-21-32(22-18-30)47-38-34-24-36(28-13-9-6-10-14-28)49-40(34)45-26(2)43-38/h5-24H,1-4H3 |
InChI Key |
HCSWGIDYZFONQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)OC4=CC=C(C=C4)C(C)(C)C5=CC=C(C=C5)OC6=C7C=C(SC7=NC(=N6)C)C8=CC=CC=C8 |
Origin of Product |
United States |
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